ethyl 3-oxo-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)butanoate
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Overview
Description
Ethyl 3-oxo-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)butanoate is a complex organic compound that features a unique fusion of triazole and benzothiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)butanoate typically involves multiple steps, starting with the preparation of the triazole and benzothiazole intermediates. The triazole ring can be synthesized through the cyclization of hydrazine derivatives with carbon disulfide, followed by the reaction with an appropriate aldehyde . The benzothiazole ring is often prepared by the condensation of o-aminothiophenol with carboxylic acids or their derivatives .
The final step involves the coupling of the triazole and benzothiazole intermediates with ethyl 3-oxobutanoate under specific reaction conditions, such as the presence of a base like triethylamine in an organic solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques like crystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)butanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Ethyl 3-oxo-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)butanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-oxo-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)butanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in cell proliferation and apoptosis, such as carbonic anhydrase and caspases.
Pathways Involved: It can modulate signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Ethyl 3-oxo-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)butanoate can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also feature a triazole ring fused with another heterocycle and exhibit similar pharmacological activities.
Triazolo[4,3-a]pyrazine Derivatives: Known for their antimicrobial properties, these compounds share structural similarities with the triazole ring system.
Benzothiazole Derivatives: These compounds are widely studied for their anticancer and antimicrobial activities.
This compound stands out due to its unique combination of triazole and benzothiazole rings, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 3-oxo-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S2/c1-2-20-12(19)7-9(18)8-21-13-15-16-14-17(13)10-5-3-4-6-11(10)22-14/h3-6H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIYREHBFUIGGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NN=C2N1C3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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